Methyl thieno[2,3-b]pyridine-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl thieno[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-4-6-2-3-13-8(6)10-5-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMOLZCKSVYQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701267822 | |
| Record name | Methyl thieno[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701267822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21344-30-9 | |
| Record name | Methyl thieno[2,3-b]pyridine-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21344-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl thieno[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701267822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl Thieno 2,3 B Pyridine 5 Carboxylate and Its Analogues
Classical Heterocyclic Synthesis Approaches
Traditional methods for constructing the thieno[2,3-b]pyridine (B153569) core often rely on the cyclization of appropriately functionalized pyridine (B92270) or thiophene (B33073) precursors. These strategies, while established, provide robust and versatile routes to a wide array of substituted thienopyridines.
Gewald-Type Cyclization Strategies for Thienopyridine Core Formation
The Gewald reaction, a multicomponent condensation, is a cornerstone in thiophene synthesis and has been adapted for the construction of the thieno[2,3-b]pyridine system. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.org This 2-aminothiophene intermediate can then be further elaborated to form the fused pyridine ring.
In the context of thieno[2,3-b]pyridine synthesis, a common approach involves the reaction of a pre-formed pyridinethione with a compound containing an active methylene (B1212753) group and a nitrile function. For instance, the synthesis of various substituted thieno[2,3-b]pyridines has been achieved through the reaction of 2-thioxo-1,2-dihydropyridine-3-carbonitriles with α-halo ketones or other electrophiles. mdpi.com
A key step in the Gewald reaction mechanism is the initial Knoevenagel condensation between the carbonyl compound and the active methylene component. wikipedia.org The subsequent addition of sulfur and cyclization leads to the formation of the thiophene ring. Microwave irradiation has been shown to improve reaction times and yields in some Gewald syntheses. wikipedia.org
| Starting Materials | Reagents | Product | Reference |
| Cycloalkanones, Ethyl Formate, Ethyl Cyanoacetate, Sulfur | Sodium Ethoxide | Substituted 2-aminothieno[2,3-b]pyridines | nih.gov |
| Ketone, α-Cyanoester, Sulfur | Base | 2-Aminothiophene | wikipedia.orgorganic-chemistry.org |
| Methoxyacetone, Ethyl Cyanoacetate, Sulfur | Ethanol | Ethyl 2-Amino-5-methoxy-4-methylthiophene-3-carboxylate | thieme-connect.de |
Thorpe-Ziegler Cyclization Pathways for 3-Aminothienopyridine Derivatives
The Thorpe-Ziegler reaction is a powerful tool for the synthesis of cyclic ketones and enamines through the intramolecular cyclization of dinitriles. wikipedia.orgchem-station.com This methodology has been extensively applied to the synthesis of 3-aminothieno[2,3-b]pyridines. mdpi.comnih.gov The reaction is conceptually similar to the Dieckmann condensation. wikipedia.org
The general strategy involves the S-alkylation of a 3-cyano-2(1H)-pyridinethione with a haloacetonitrile derivative. The resulting intermediate, a 2-(cyanomethylthio)pyridine-3-carbonitrile, undergoes an intramolecular Thorpe-Ziegler cyclization in the presence of a base to afford the corresponding 3-aminothieno[2,3-b]pyridine derivative. mdpi.comresearchgate.net The choice of base and reaction conditions can be crucial for the success of the cyclization. Various bases have been employed, including potassium hydroxide (B78521), sodium ethoxide, and potassium carbonate. researchgate.net
For example, the reaction of 6-methyl-4-methoxymethyl-3-cyano-2(1H)-pyridinethione with various alkylating agents, followed by base-induced Thorpe-Ziegler cyclization, has been shown to produce a range of substituted 3-aminothieno[2,3-b]pyridines. mdpi.com
| Starting Material | Reagents | Product | Reference |
| 3-Cyano-2(1H)-pyridinethiones, Haloacetonitriles | Base (e.g., KOH, K2CO3) | 3-Aminothieno[2,3-b]pyridines | mdpi.com |
| 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, N-aryl-2-chloroacetamide | KOH, DMF | 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides | nih.gov |
| 3-Cyanopyridin-2-thiol and its alkyl derivatives, Halogen derivatives with an electron-attracting group | - | 3-Aminothieno[2,3-b]pyridine derivatives | nih.gov |
Multi-Component Reaction Sequences for Thienopyridine Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. researchgate.netrudn.ru Several MCR strategies have been developed for the assembly of the thieno[2,3-b]pyridine scaffold. researchgate.net
One such approach involves the reaction of enamino ketones, aryl(hetaryl)methylidenecyanothioacetamides, alkylating agents, and formamide (B127407) to generate nicotinamide (B372718) derivatives, which can serve as precursors to thieno[2,3-b]pyridines. rudn.ru Another example is the synthesis of 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, which can be further reacted with aromatic aldehydes or cycloalkanones to yield more complex fused heterocyclic systems. researchgate.net
The synthesis of thieno[2,3-b]pyridines can also be achieved through a one-pot procedure involving the Sonogashira coupling of a dihalopyridine or dihalopyrazine with an alkyne, followed by treatment with a sulfur source like sodium sulfide. researchgate.net
Transition Metal-Catalyzed Coupling Reactions in Thienopyridine Synthesis
Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These powerful methods have been instrumental in the functionalization of the thieno[2,3-b]pyridine core.
Palladium-Catalyzed C-N Cross-Coupling for Arylamine Introduction (e.g., Buchwald-Hartwig Coupling)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for the formation of C-N bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is particularly useful for introducing arylamine substituents onto the thieno[2,3-b]pyridine scaffold.
A series of ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates were prepared by the palladium-catalyzed coupling of ethyl 7-cyclopropyl-2-chloro-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate with various primary aromatic amines. researchgate.netresearchgate.net This reaction typically employs a palladium catalyst, such as palladium acetate (B1210297), in the presence of a suitable ligand and a base. researchgate.net The development of specialized ligands, such as Xantphos, has expanded the scope of the Buchwald-Hartwig amination to include a wider range of substrates. researchgate.net
| Substrate | Reagent | Catalyst System | Product | Reference |
| Ethyl 7-cyclopropyl-2-chloro-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate | Primary aromatic amines | Pd(OAc)2, Cesium fluoride | Ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates | researchgate.netresearchgate.net |
| 4-Chlorothieno[2,3-b]pyridine derivatives | Aniline | Palladium catalyst | 4-Anilinothieno[2,3-b]pyridine derivatives | researchgate.net |
| Bromobenzenes | Methyl 3-aminobenzo[b]thiophene-2-carboxylates | Pd(OAc)2, Xantphos, Cs2CO3 | Di(hetero)arylamines | researchgate.net |
Other Metal-Mediated C-C and C-Heteroatom Bond Formations in Thienopyridine Systems
Beyond C-N bond formation, other transition metal-catalyzed reactions are crucial for the synthesis and functionalization of thieno[2,3-b]pyridines. Palladium-catalyzed Suzuki cross-coupling reactions, for example, are widely used to form C-C bonds by coupling a bromo-thieno[2,3-b]pyridine with a boronic acid derivative. researchgate.net This has been successfully applied to the synthesis of 3-(hetero)aryl-2-phenylthieno[3,2-b]pyridines and 7-(hetero)aryl-6-phenylthieno[2,3-b]pyrazines. researchgate.net
Direct C-H arylation is another powerful technique that has been applied to thieno-fused heterocycles. For instance, the direct palladium-catalyzed C-H activation of the thiophene ring in thieno[3,4-b]pyrazine (B1257052) derivatives has been reported. mdpi.com Additionally, metal-free denitrogenative transformation reactions have been developed for the synthesis of thieno[2,3-c]pyridine (B153571) derivatives from fused 1,2,3-triazoles. nih.govkuleuven.be
The selective oxidation of thienopyridines can also be used to introduce functional groups. acs.org For example, oxidation can lead to the formation of N-oxides, S-oxides, or sulfones, which can then be used in further synthetic transformations. nih.govacs.org
Green Chemistry Principles and Sustainable Synthetic Routes
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex heterocyclic compounds like thienopyridines to minimize environmental impact. This involves developing methods that reduce waste, avoid hazardous substances, and improve energy efficiency. Key areas of focus include the use of environmentally benign solvents, catalyst optimization, and metal-free reaction conditions. nih.govkuleuven.be
The move away from volatile and often toxic organic solvents is a central goal in green synthetic chemistry. For thienopyridine synthesis, this has led to the exploration of solvent-free and aqueous reaction media.
Solvent-free, or solid-state, reactions often involve heating a mixture of reactants, sometimes with a solid-supported catalyst, which can lead to higher yields, shorter reaction times, and easier product purification. For instance, a common method for preparing thienopyridone (B2394442) derivatives involves heating a mixture of a substituted aminothiophene, an active methylene compound like ethyl cyanoacetate, and ammonium (B1175870) acetate at high temperatures (e.g., 200°C) without a solvent. nih.gov This approach, while energy-intensive, eliminates the need for high-boiling point solvents like dioxane or DMF, which are difficult to remove and pose environmental risks. nih.gov
Aqueous synthesis represents another significant green alternative. mdpi.com While less common for traditional thienopyridine ring formation, related syntheses highlight its feasibility. For example, a novel, dialysis-free aqueous method has been developed for creating tiopronin-capped gold nanoclusters. mdpi.com This method uses water as the solvent and sodium hydroxide to ensure the stability of precursors, avoiding the organic solvents and laborious purification steps of conventional methods. mdpi.com The principles of using water as a solvent and controlling pH to facilitate reactions are applicable to heterocyclic synthesis. The Gewald reaction, a multicomponent reaction often used for synthesizing 2-aminothiophenes (precursors to thienopyridines), can be performed under greener conditions, sometimes utilizing water as a solvent or solvent-free microwave-assisted protocols.
Table 1: Comparison of Reaction Conditions for Thienopyridine Synthesis
| Method | Solvent | Temperature | Key Advantages | Reference |
|---|---|---|---|---|
| Thienopyridone Synthesis | None (or minimal acetic acid) | 200°C | Reduced solvent waste, simplified workup. | nih.gov |
| Thorpe-Ziegler Cyclization | Ethanol, Dioxane, or DMF | Room Temp. to Reflux | Well-established, versatile for various derivatives. | researchgate.netigi-global.com |
| Aqueous Nanocluster Synthesis | Water | Not specified | Environmentally benign, avoids organic solvents and dialysis. | mdpi.com |
| Pyridine Ring Closure | Ethanol | Reflux | Utilizes readily available aminothiophene precursors. | nih.gov |
Catalyst Optimization for Reduced Environmental Impact and Enhanced Efficiency
Catalyst choice is critical for developing sustainable synthetic routes. The focus has been on replacing stoichiometric reagents with catalytic amounts of less toxic and more efficient alternatives, including metal-free catalysts and biocatalysts.
Metal-Free Catalysis: A significant advancement is the development of metal-free synthetic routes, which avoid contamination of the final products with potentially toxic residual metals—a crucial consideration for medicinally relevant compounds. nih.govkuleuven.be One such strategy involves an acid-mediated denitrogenative transformation of fused 1,2,3-triazoles to form the thieno[2,3-c]pyridine skeleton. nih.govkuleuven.be This method is not only environmentally friendlier but also cost-effective and uses readily available reactants. nih.govkuleuven.be Similarly, site-selective C–H bond thiolation and cyclization of alkynylpyridines using potassium ethyl xanthogenate (EtOCS₂K) as a sulfur source provides a metal-free pathway to thienopyridine derivatives. acs.org Basic catalysts like triethylamine, piperidine, sodium ethoxide, or potassium hydroxide are commonly used in small, catalytic amounts to promote the key cyclization steps, such as the Thorpe-Ziegler reaction, in the formation of the thiophene ring. researchgate.netnih.govmdpi.com
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers high selectivity under mild conditions (room temperature and neutral pH), representing an ideal green chemistry approach. In the context of thienopyridine drugs like clopidogrel (B1663587) and prasugrel, unspecific peroxygenases (UPOs) from fungi have been used to mimic the cytochrome P450-dependent oxidation that activates these prodrugs. mdpi.com This biocatalytic, one-pot synthesis can generate the active thiol metabolites, a process that is notoriously complex and low-yielding via traditional chemical methods. mdpi.com While this application focuses on the metabolism of existing drugs, the principle of using enzymes to perform specific oxidations or other transformations is a promising strategy for the synthesis of novel thienopyridine analogues.
Table 2: Examples of Catalysts in Thienopyridine Synthesis
| Catalyst Type | Specific Example | Reaction Type | Advantages | Reference |
|---|---|---|---|---|
| Metal-Free (Acid) | Trifluoroacetic Acid (TFA) | Denitrogenative Transformation | Avoids metal contamination, mild conditions. | nih.govkuleuven.be |
| Metal-Free (Base) | Triethylamine / Piperidine | Thorpe-Ziegler Cyclization | Catalytic amounts, readily available. | nih.govmdpi.com |
| Biocatalyst | Fungal Peroxygenase (UPO) | Oxidation | High selectivity, mild aqueous conditions, sustainable. | mdpi.com |
| Palladium Catalyst | Pd(dppf)Cl₂ | Suzuki-Miyaura Coupling | High efficiency for C-C bond formation. | nih.gov |
Regioselectivity and Stereoselectivity in the Synthesis of Thienopyridine Derivatives
Controlling the precise spatial arrangement of atoms is fundamental in synthesizing analogues of Methyl thieno[2,3-b]pyridine-5-carboxylate for structure-activity relationship studies. This includes controlling where substituents are placed on the heterocyclic core (regioselectivity) and the 3D orientation of atoms in chiral molecules (stereoselectivity).
The fusion of a thiophene and pyridine ring can result in several isomers (e.g., thieno[2,3-b], [3,2-b], [2,3-c]), and controlling the synthesis to yield the desired isomer is the first level of regiochemical control. researchgate.netigi-global.com The substitution pattern on this core is then dictated by the choice of starting materials and reaction type.
One of the most powerful methods for installing specific substituents is through cross-coupling reactions. For example, a precursor such as methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate can be subjected to a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov Reacting this bromo-derivative with various (hetero)aryl boronic acids or their salts allows for the regioselective introduction of a wide array of aryl groups at the C3 position of the thienopyridine ring. nih.gov
Another strategy involves the regioselective functionalization of the pyridine ring before the thiophene ring is formed. A recently developed method allows for the 3,4-difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates. nih.gov This process involves regioselective lithiation, reaction with a Grignard reagent to form the pyridyne, regioselective addition of the Grignard moiety at the 4-position, and subsequent quenching with an electrophile at the 3-position, leading to precisely substituted 2,3,4-trisubstituted pyridines that can serve as advanced precursors for thienopyridines. nih.gov The widely used Gewald reaction also offers regiochemical control, as the substituents on the final 2-aminothiophene product are determined by the starting carbonyl compound, active methylene nitrile, and elemental sulfur.
The synthesis of single enantiomers of chiral thienopyridine analogues is crucial, as different enantiomers of a drug can have vastly different biological activities.
A common strategy to introduce chirality is to use a chiral auxiliary or reactant. For example, in the synthesis of antiplatelet agents based on a tetrahydrothieno[3,2-c]pyridine scaffold, chirality is introduced by coupling the heterocyclic core with various N-Boc protected L-amino acids. nih.govmdpi.com This reaction, mediated by coupling agents like EDCI and DMAP, forms a new amide bond and creates diastereomeric products that can then be separated or used as a mixture for further evaluation. mdpi.com The final deprotection step yields the target amino acid ester derivatives as chiral, non-racemic compounds. mdpi.com
More advanced methods focus on asymmetric catalysis to create chiral centers with high enantioselectivity. While specific examples for thienopyridines are emerging, general methods for asymmetric synthesis of heterocycles are highly applicable. For instance, the enantioselective catalytic alkylation of alkenyl pyridines can be achieved using a copper-chiral diphosphine ligand catalyst in the presence of a Lewis acid. researchgate.net This approach allows for the introduction of a wide variety of alkyl groups adjacent to the pyridine ring with high enantioselectivity. researchgate.net Similarly, enantioselective photocatalysis, using chiral catalysts that become active upon light irradiation, is a powerful tool for constructing chiral cyclic compounds and represents a frontier for the synthesis of novel chiral thienopyridine analogues. mdpi.com These catalytic methods offer a more efficient and atom-economical route to enantiopure compounds compared to classical resolution or the use of stoichiometric chiral auxiliaries.
Chemical Reactivity and Mechanistic Studies of Methyl Thieno 2,3 B Pyridine 5 Carboxylate
Transformations of the Ester Functionality at C-5
The methyl ester group at the 5-position of the thienopyridine ring is a key site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, amides, and alcohols.
Hydrolysis Pathways to Carboxylic Acid Derivatives
The conversion of the methyl ester to the corresponding carboxylic acid, Thieno[2,3-b]pyridine-5-carboxylic acid, is a fundamental transformation. This reaction is typically achieved through hydrolysis under basic conditions. For instance, in the synthesis of related thieno[3,2-b]pyridine (B153574) derivatives, which are structural isomers of the title compound, ester hydrolysis using a base like sodium hydroxide (B78521) proceeds smoothly to provide the carboxylic acid in quantitative yield. nih.gov This high-yielding conversion is a common and efficient pathway for accessing the carboxylic acid derivative, which serves as a versatile intermediate for further functionalization, such as amidation. nih.gov
Table 1: Representative Hydrolysis Reaction
| Reactant | Conditions | Product | Yield |
|---|
Transesterification Reactions and Amidation Reactions
The ester group can be converted directly into an amide or another ester, although multi-step sequences are more commonly documented in the literature for this class of compounds.
Amidation: Direct amidation of the methyl ester is possible but often requires harsh conditions. A more common and milder approach involves a two-step process: initial hydrolysis of the ester to the carboxylic acid, followed by an amide coupling reaction. nih.gov The carboxylic acid intermediate can be activated, for example with phosphorus oxychloride, to form an acid chloride in-situ. This activated species then readily reacts with a primary or secondary amine to furnish the desired amide. nih.gov This method provides a versatile route to a wide range of N-substituted amides.
Transesterification: The conversion of the methyl ester to other alkyl esters (transesterification) can be accomplished under acidic or basic conditions in the presence of an excess of the desired alcohol. While specific examples for Methyl thieno[2,3-b]pyridine-5-carboxylate are not prevalent, the alcoholysis of related heterocyclic esters, such as methyl nicotinate (B505614) derivatives, has been observed, suggesting the feasibility of this transformation. researchgate.net
Reduction Pathways of the Ester Group
The ester functionality at C-5 can be reduced to a primary alcohol, (thieno[2,3-b]pyridin-5-yl)methanol. This transformation requires the use of powerful reducing agents. Reagents such as lithium aluminum hydride (LAH) are highly effective for the reduction of a wide range of esters to their corresponding alcohols. Lithium borohydride (B1222165) is another common reagent used for the selective reduction of esters. The resulting hydroxymethyl group can serve as a handle for further synthetic modifications.
Reactions on the Thienopyridine Ring System
The thieno[2,3-b]pyridine (B153569) scaffold is a fused heterocyclic system composed of an electron-rich thiophene (B33073) ring and an electron-deficient pyridine (B92270) ring. This electronic dichotomy governs the regioselectivity of substitution reactions.
Nucleophilic Aromatic Substitution (SNAr) on the Electron-Deficient Pyridine Moiety
The pyridine ring in the thieno[2,3-b]pyridine system is inherently electron-deficient due to the electronegativity of the nitrogen atom at position 7. This makes the pyridine moiety susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present at an activated position. quimicaorganica.org
The mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. quimicaorganica.org In the pyridine ring, the positions ortho and para to the nitrogen atom (C-6 and C-4, respectively, in the thieno[2,3-b]pyridine system) are the most activated sites for nucleophilic attack. quora.comquora.com Attack at these positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate compared to attack at the meta position (C-5). quora.com
Therefore, for SNAr to occur on the pyridine part of this compound, a derivative with a good leaving group (e.g., a halogen like Cl, Br, or I) would be required at either the C-4 or C-6 position. The ester group at C-5 is at a non-activated position and would not be displaced via an SNAr mechanism. The reactivity of halopyridines in SNAr reactions is well-documented and serves as a model for the expected reactivity of halo-thieno[2,3-b]pyridines. sci-hub.se
Table 2: Representative SNAr Reactions on Halopyridines
| Substrate | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Iodopyridine | PhSNa | HMPA, 110°C, 1 min (Microwave) | 2-(Phenylthio)pyridine | 99% sci-hub.se |
| 4-Iodopyridine | PhSNa | HMPA, 110°C, 2 min (Microwave) | 4-(Phenylthio)pyridine | 99% sci-hub.se |
| 3-Iodopyridine | PhSNa | HMPA, 110°C, 1 min (Microwave) | 3-(Phenylthio)pyridine | 99% sci-hub.se |
This table illustrates the general reactivity of halopyridines, which is analogous to the expected behavior of halo-thieno[2,3-b]pyridines.
Electrophilic Aromatic Substitution on the Electron-Rich Thiophene Moiety
In contrast to the electron-poor pyridine ring, the fused thiophene ring is electron-rich and thus the preferred site for electrophilic aromatic substitution (SEAr). The available positions for substitution on the thiophene moiety are C-2 and C-3.
Kinetic studies on the parent thieno[2,3-b]pyridine have been conducted to determine the relative reactivity of these positions towards electrophiles. A study on hydrogen exchange and nitration provided rate constants for substitution on the protonated species. rsc.org Theoretical studies using Density Functional Theory (DFT) on thiophene and related systems have shown that the α-carbon (position 2) is generally preferred for electrophilic attack, both kinetically and thermodynamically, over the β-carbon (position 3). researchgate.net Experimental work on related thieno[2,3-b]pyridinone systems has also shown that electrophilic halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) occurs on the thiophene part of the molecule. researchgate.net This body of evidence strongly indicates that electrophiles will preferentially attack the thiophene ring of this compound, with the C-2 position being the most likely site of reaction.
Table 3: Regioselectivity in Electrophilic Aromatic Substitution
| Reaction Type | Substrate | Finding |
|---|---|---|
| Hydrogen Exchange & Nitration | Thieno[2,3-b]pyridine | Kinetic study performed to evaluate standard rate constants. rsc.org |
| Chlorination (Computational) | Thiophene | α-carbon (C-2) is preferred for electrophilic attack over β-carbon (C-3). researchgate.net |
Selective Oxidation Reactions: Sulfoxidation and Sulfone Formation
The sulfur atom in the thiophene ring of thieno[2,3-b]pyridines is susceptible to selective oxidation, yielding the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). acs.org This transformation is a common metabolic pathway for sulfur-containing heterocycles and can also be achieved synthetically using various oxidizing agents. The reactivity of the sulfur atom allows for the fine-tuning of the electronic and steric properties of the molecule.
Selective oxidation of the thieno[2,3-b]pyridine core is an effective method for functionalization. nih.govacs.org For instance, (3-aminothieno[2,3-b]pyridin-2-yl) sulfoxides and sulfones have been prepared through two primary methods: the selective oxidation of dithiomethanes followed by a Thorpe-Ziegler cyclization, or the direct alkylation of 3-cyanopyridine-2(1Н)-thiones with chloromethyl sulfones or sulfonamides. researchgate.net While specific studies on this compound are not detailed in the provided literature, the general reactivity of the scaffold suggests that it would undergo similar transformations. The choice of oxidant and reaction conditions would be crucial to control the extent of oxidation, selectively forming either the sulfoxide (B87167) or the sulfone.
Table 1: General Oxidation Reactions of the Thieno[2,3-b]pyridine Core
| Product | Reagents/Conditions | Reference |
|---|---|---|
| S-oxides | Selective oxidation of dithiomethanes | researchgate.net |
| Sulfones | Selective oxidation of dithiomethanes; Alkylation with chloromethyl sulfones | researchgate.net |
| N-oxides | Oxidation with various reagents | acs.org |
This table represents general transformations of the thieno[2,3-b]pyridine scaffold; specific conditions for this compound may vary.
Unusual Oxidative Dimerization Phenomena
An interesting and unexpected reaction observed in the thieno[2,3-b]pyridine series is oxidative dimerization. acs.org Studies on 3-aminothieno[2,3-b]pyridine-2-carboxamides have shown that treatment with sodium hypochlorite (B82951) (NaOCl) can lead to the formation of complex dimeric structures. nih.govacs.org The reaction pathway and the final product are highly dependent on the solvent and other reaction conditions. nih.gov For example, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with aqueous NaOCl in dioxane resulted in the formation of pyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-diones. nih.gov This dimerization is proposed to proceed through a complex mechanism involving initial oxidation and subsequent intermolecular coupling. nih.gov While this specific phenomenon has been detailed for the 3-amino-2-carboxamide derivatives, it highlights a potential, albeit unusual, reactivity pathway for the thieno[2,3-b]pyridine nucleus that could potentially be observed in other derivatives like this compound under specific oxidative conditions.
Advanced Derivatization Strategies for Structural Modification
Functionalization at C-2 and C-3 of the Thiophene Ring
The C-2 and C-3 positions of the thiophene ring in the thieno[2,3-b]pyridine scaffold are key sites for structural modification. Direct C-H activation has emerged as a powerful tool for this purpose. Palladium-catalyzed direct C-H arylation has been successfully applied to the thiophene ring of related heterocycles like thieno[3,2-b]pyridines and thieno[2,3-b]pyrazines, demonstrating the feasibility of introducing aryl groups at these positions. mdpi.com
For many biologically active thieno[2,3-b]pyridines, the presence of an amino group at C-3 is a common feature, which serves as a handle for further derivatization. ekb.egsciforum.net For instance, the 3-amino group can be acylated with reagents like chloroacetyl chloride to introduce a reactive handle for further substitutions. sciforum.net In the case of this compound, which lacks a C-3 amino group, functionalization would likely proceed through electrophilic substitution or metal-catalyzed C-H activation, depending on the directing effects of the fused pyridine ring and the ester group. rsc.org
Modifications of Remote Aromatic and Heteroaromatic Substituents
Modifying substituents on the pyridine ring or on groups attached to the heterocyclic core is a common strategy to modulate the biological activity and physicochemical properties of thieno[2,3-b]pyridines. nih.gov For example, a series of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have been synthesized with various substituents on the 2-arylcarboxamide ring to probe structure-activity relationships. semanticscholar.org Similarly, ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate has been synthesized, showcasing the incorporation of a complex heteroaromatic substituent at the C-6 position of the pyridine ring. mdpi.com These examples underscore the chemical tractability of remote positions, allowing for the introduction of diverse functionalities to fine-tune the properties of the parent molecule. For this compound, modifications could be envisaged at the remaining open positions on the pyridine ring (C-4 and C-6) or through transformation of the methyl ester at C-5 into other functional groups like amides or hydrazides.
Elucidation of Reaction Mechanisms and Kinetics
Kinetic Studies of Key Transformation Pathways
Understanding the reaction kinetics is fundamental to elucidating the mechanisms of chemical transformations. For the thieno[2,3-b]pyridine system, kinetic studies have been performed to evaluate its reactivity towards electrophilic substitution. A study on the parent thieno[2,3-b]pyridine focused on hydrogen exchange and nitration, allowing for the determination of standard rate constants for the reaction of the protonated species. rsc.org These studies provide insight into the electronic effects of the fused pyridine ring and the sulfur heteroatom on the reactivity of the thiophene moiety. rsc.org
In the context of the unusual oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides, the kinetics of the intramolecular processes have also been a subject of investigation. nih.gov Such studies are crucial for understanding the complex reaction pathways and for optimizing conditions to favor desired products. While specific kinetic data for the transformations of this compound are not available in the cited literature, the principles derived from studies on the parent scaffold and its other derivatives provide a foundational understanding of its likely reactivity.
Table 2: Mentioned Chemical Compounds
| Compound Name | Structure |
|---|---|
| This compound | C₉H₇NO₂S |
| Thieno[2,3-b]pyridine | C₇H₅NS |
| Thieno[2,3-b]pyridine S-oxide (Sulfoxide) | C₇H₅NOS |
| Thieno[2,3-b]pyridine S,S-dioxide (Sulfone) | C₇H₅NO₂S |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamide | C₈H₇N₃OS |
| Pyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-dione | C₂₄H₈N₆O₂S₂ |
| Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate | C₁₈H₁₂BrN₃O₃S |
| Chloroacetyl chloride | C₂H₂Cl₂O |
Identification and Characterization of Reaction Intermediates
The journey from simple starting materials to the final thieno[2,3-b]pyridine architecture is paved with a series of intermediate structures. Spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside mass spectrometry, are indispensable tools for their identification.
A common and powerful route to the thieno[2,3-b]pyridine core is the Gewald reaction, which furnishes a polysubstituted 2-aminothiophene, a crucial precursor. umich.eduwikipedia.orgthieme-connect.de This is typically followed by a cyclization step to construct the fused pyridine ring.
One plausible synthetic pathway towards thieno[2,3-b]pyridines involves the reaction of a 2-mercaptopyridine (B119420) derivative with an appropriate reactant bearing a reactive methylene (B1212753) group. For instance, in the synthesis of related thieno[2,3-b]pyridine derivatives, intermediates such as 2-(cyanomethylthio)pyridines have been identified. mdpi.com These intermediates are formed by the S-alkylation of the corresponding pyridinethione.
Another well-documented strategy involves the Thorpe-Ziegler cyclization of S-alkylated pyridine-3-carbonitriles. In the synthesis of various thieno[2,3-b]pyridine analogs, 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile has been isolated and characterized as a key intermediate. mdpi.com Its structure was confirmed by spectroscopic data, which revealed characteristic signals for the S-CH2 protons in the 1H-NMR spectrum and the presence of nitrile (CN) and carbonyl (CO) stretching bands in the IR spectrum. mdpi.com
Subsequent intramolecular cyclization of such intermediates, often base-catalyzed, leads to the formation of the thiophene ring, yielding a 3-aminothieno[2,3-b]pyridine derivative. For example, the cyclization of 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile affords 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone. mdpi.com The disappearance of the nitrile signal and the appearance of signals corresponding to an amino group in the IR and NMR spectra, respectively, are hallmarks of this transformation. mdpi.com
In a similar vein, the reaction of a 2-mercaptopyridine-3-carbonitrile with ethyl chloroacetate (B1199739) can lead to the formation of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate derivatives, which are closely related to the target compound. mdpi.com The characterization of these intermediates relies on elemental analysis and spectroscopic techniques that confirm the presence of the amino group and the ester functionality. mdpi.com
Furthermore, in the synthesis of fused pyridothienopyrimidines from 3-aminothieno[2,3-b]pyridine-2-carbonitriles, methanimidate derivatives have been identified as intermediates. mdpi.com These are formed by the condensation of the 3-amino group with reagents like triethyl orthoformate.
While direct experimental data for the intermediates in the synthesis of this compound is scarce, the following table summarizes the types of intermediates that are commonly encountered and characterized in the synthesis of analogous thieno[2,3-b]pyridine systems, providing a strong basis for understanding the mechanistic pathways involved.
| Intermediate Type | General Structure | Key Characterization Data | Reference |
| 2-(Acylmethylthio)pyridine-3-carbonitrile | IR: ν(CN) ~2220 cm⁻¹, ν(C=O) ~1700 cm⁻¹ ¹H-NMR: δ ~4.4 ppm (s, 2H, SCH₂) | mdpi.com | |
| 3-Aminothieno[2,3-b]pyridine derivative | IR: ν(NH₂) ~3400-3200 cm⁻¹ ¹H-NMR: Disappearance of SCH₂ signal, appearance of NH₂ signal | mdpi.com | |
| Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | IR: ν(NH₂) ~3300-3200 cm⁻¹, ν(C=O) ~1670 cm⁻¹ | mdpi.com | |
| Methanimidate derivative | Formation confirmed by subsequent reactions and structural elucidation of products. | mdpi.com |
Note: The general structures are illustrative and the actual substitution patterns will vary depending on the specific synthetic route.
The identification and characterization of these fleeting intermediates are crucial for optimizing reaction conditions, improving yields, and gaining a deeper mechanistic insight into the formation of the versatile thieno[2,3-b]pyridine scaffold.
Theoretical and Computational Chemistry Investigations of Methyl Thieno 2,3 B Pyridine 5 Carboxylate
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules like Methyl thieno[2,3-b]pyridine-5-carboxylate. These methods are frequently used to study various thieno[2,3-b]pyridine (B153569) derivatives to understand their reactivity and potential applications. tandfonline.com
DFT calculations are instrumental in determining the electronic structure of thieno[2,3-b]pyridine systems. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial, as the energies and spatial distributions of these frontier orbitals govern the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.
For related styrylthieno[2,3-b]pyridine-2-carboxamide derivatives, DFT calculations have been used to compute global descriptors and analyze sites of molecular reactivity through electrostatic potential maps. tandfonline.com A typical analysis for this compound would involve calculating these frontier orbitals to predict its behavior in chemical reactions.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Represents the ability to donate an electron. |
| LUMO | -1.8 | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | 4.7 | Correlates with chemical stability. |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Specific experimental or computational data for this compound is not available.
The thieno[2,3-b]pyridine core is a relatively rigid bicyclic system. However, the presence of the methyl carboxylate substituent at the 5-position introduces a degree of conformational flexibility due to rotation around the C-C and C-O single bonds of the ester group.
A conformational analysis would typically involve systematically rotating these bonds and calculating the corresponding energy of each conformation. This process allows for the mapping of the potential energy surface and the identification of low-energy conformers, which are the most likely to be observed experimentally. For other flexible thieno[3,2-d]pyrimidinone derivatives, conformational analysis has been crucial in identifying the biologically active conformer. nih.gov Such studies are vital for understanding how the molecule might interact with biological targets.
In silico modeling is a powerful technique for investigating the mechanisms of chemical reactions involving the thieno[2,3-b]pyridine scaffold. DFT calculations can be used to map the entire reaction pathway for processes such as electrophilic substitution, nucleophilic substitution, or cyclization reactions.
This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. Characterizing the geometry and energy of these transition states is essential for calculating reaction rates and understanding the factors that control the reaction's outcome. While specific reaction mechanism modeling for this compound is not reported, the synthesis of various thieno[2,3-b]pyridine derivatives often involves multi-step reactions where such theoretical studies could provide significant insights. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their behavior in a condensed phase, such as in solution.
MD simulations can model how this compound behaves in different solvents. By simulating the molecule surrounded by explicit solvent molecules, one can observe how the solvent influences its conformation and dynamics. The choice of solvent can affect the solubility and reactivity of the compound, which is a critical consideration in synthetic chemistry and drug development. These simulations can reveal the nature of solute-solvent interactions, such as hydrogen bonding and van der Waals forces.
The planar nature of the thieno[2,3-b]pyridine core suggests a propensity for π-stacking interactions between molecules. mdpi.com These non-covalent interactions, along with potential hydrogen bonding involving the ester group, can lead to molecular aggregation in solution or influence the crystal packing in the solid state.
MD simulations are well-suited to investigate these phenomena. By simulating a system containing multiple molecules of this compound, it is possible to observe the formation of dimers or larger aggregates and to characterize the geometry and stability of these assemblies. Understanding these intermolecular interactions is important, as aggregation can affect a compound's solubility and biological activity. mdpi.com For instance, studies on other thieno[2,3-b]pyridine derivatives have highlighted the importance of intermolecular forces in their crystal structures and their impact on properties like solubility. mdpi.com In a study on related pyridothienopyrimidines, the structural formulas of newly synthesized compounds were confirmed by elemental and spectral analyses. researchgate.net
Applications in Advanced Synthetic Chemistry and Materials Science
Methyl Thieno[2,3-b]pyridine-5-carboxylate as a Key Building Block in Organic Synthesis
The inherent reactivity of the thieno[2,3-b]pyridine (B153569) scaffold makes it a valuable precursor in organic synthesis. The presence of the methyl carboxylate group at the 5-position provides a key handle for functionalization, enabling the construction of more complex molecular structures. This ester group can be hydrolyzed, reduced, or converted into other functional groups, paving the way for a wide array of chemical transformations.
The thieno[2,3-b]pyridine nucleus is a foundational element for the synthesis of a variety of fused polycyclic heterocyclic systems. tandfonline.comresearchgate.net Chemists utilize derivatives of this scaffold to construct elaborate molecules with potential biological activities. mdpi.comresearchgate.net For instance, aminothieno[2,3-b]pyridines, which can be derived from the carboxylate, are common starting points for building fused pyrimidine (B1678525) rings, leading to compounds like pyridothienopyrimidines. tandfonline.comresearchgate.net
The general strategy often involves the cyclocondensation of a suitably functionalized thieno[2,3-b]pyridine with other reagents. For example, 3-aminothieno[2,3-b]pyridine derivatives can react with reagents like triethyl orthoformate, chloroacetonitrile, or isothiocyanates to yield fused systems such as pyridothienopyrimidines and pyridothienotriazines. tandfonline.comresearchgate.net The ester group on the pyridine (B92270) ring can influence the reactivity and direct the course of these cyclization reactions, or it can be carried through the synthetic sequence to be modified in later steps. This approach allows for the systematic construction of complex, multi-ring structures that are of interest for pharmacological screening. mdpi.com
Table 1: Examples of Polycyclic Systems Derived from Thieno[2,3-b]pyridine Precursors
| Precursor Type | Reagent(s) | Resulting Fused System | Reference |
|---|---|---|---|
| Aminothieno[2,3-b]pyridines | Triethyl orthoformate, Acetic Anhydride | Pyridothienopyrimidines | tandfonline.comresearchgate.net |
| Aminothieno[2,3-b]pyridines | Carbon disulfide | Pyridothienopyrimidines | tandfonline.com |
| Aminothieno[2,3-b]pyridines | Phenyl isothiocyanate | Pyridothienopyrimidines | tandfonline.com |
| Aminohydrazide thieno[2,3-b]pyridines | Nitrous acid, then heat | Imidazothienopyridines | tandfonline.com |
This table showcases representative transformations of the thieno[2,3-b]pyridine core into more complex polycyclic systems.
The thieno[2,3-b]pyridine scaffold is well-suited for the generation of chemical libraries for high-throughput screening. Its stable core structure allows for the introduction of diverse substituents at multiple positions, enabling the systematic exploration of chemical space. By modifying the groups attached to the thiophene (B33073) and pyridine rings, researchers can create a large number of related compounds from a common intermediate. nih.gov
A key strategy involves using the core scaffold and applying various synthetic transformations to append different functional groups. For example, starting from a functionalized thieno[2,3-b]pyridine, a library of derivatives can be synthesized by reacting it with a range of nucleophiles, electrophiles, or coupling partners. nih.govnih.gov This approach facilitates the rapid generation of novel compounds, which is crucial in the search for new drug candidates and materials with specific properties. The development of mild, efficient, and metal-free synthetic methods further enhances the utility of this scaffold in creating diverse molecular libraries. nih.gov
Role in Materials Science and Optoelectronics
Thienopyridine isomers have garnered significant attention in materials chemistry due to their promising electrochemical and photophysical properties. researchgate.netnih.gov The fusion of an electron-rich thiophene ring with an electron-deficient pyridine ring creates a unique electronic structure that can be fine-tuned through chemical modification, making these compounds attractive for applications in optoelectronics.
Conjugated polymers, known for their semiconducting properties, are central to the field of plastic electronics, with applications in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting devices (OLEDs). mdpi.com The performance of these materials is highly dependent on the chemical structure of the repeating monomer units.
The thieno[2,3-b]pyridine moiety can be incorporated as a building block into the backbones of conjugated polymers. mdpi.com Its electronic nature—a combination of donor (thiophene) and acceptor (pyridine) characteristics—makes it a valuable component in donor-acceptor (D-A) type polymers. This D-A architecture is a proven strategy for tuning the bandgap and energy levels of the resulting polymer, which are critical parameters for device performance. mdpi.com For instance, incorporating thieno[3,2-b]thiophene, an isomer of the core scaffold, into a polymer backbone has been shown to enhance molecular crystallinity and hole mobility, leading to improved efficiency in organic photovoltaic devices. mdpi.com The specific orientation and electronic contribution of the thieno[2,3-b]pyridine unit can be leveraged to control the morphological and electronic properties of the final polymer material.
The inherent photophysical properties of the thieno[2,3-b]pyridine system make it a candidate for the development of fluorescent materials. researchgate.net The rigid, planar structure and the potential for extended π-conjugation can lead to compounds with significant fluorescence. The emission characteristics, such as wavelength and quantum yield, can be modulated by introducing various functional groups onto the heterocyclic core. While specific research focusing on this compound as a fluorescent probe is not extensively documented in the provided sources, the parent thieno[2,3-b]pyridine-5-carboxylic acid is recognized as a distinct chemical entity with predicted photophysical properties. uni.lu The general class of thienopyridines is explored for such applications due to their interesting photophysical behavior. researchgate.net
The use of thienopyridine derivatives in organic electronic devices is an active area of research. nih.gov Their semiconducting nature allows them to function as the active material in various electronic components. mdpi.com The ability to tune their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through synthetic modification is key to their application. By carefully designing the molecular structure, chemists can optimize the charge transport properties and the interface with other materials in a device. The thieno[2,3-b]pyridine scaffold, as part of a larger conjugated molecule, can contribute to the formation of ordered solid-state packing, which is crucial for efficient charge mobility in organic semiconductors. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pyridothienopyrimidines |
| Pyridothienotriazines |
| Imidazothienopyridines |
| 3-aminothieno[2,3-b]pyridines |
| Triethyl orthoformate |
| Chloroacetonitrile |
| Isothiocyanates |
| Thieno[2,3-b]pyridine-5-carboxylic acid |
Ligand Design in Catalysis and Coordination Chemistry
Development of Chiral Ligands for Asymmetric Catalysis (if applicable)
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Pyridine-containing chiral ligands have been particularly successful and are widely employed in a multitude of catalytic asymmetric reactions. wikipedia.org
While specific applications of this compound as a chiral ligand are not yet documented in available literature, the potential exists to develop such catalysts. The thieno[2,3-b]pyridine framework can be modified to incorporate chiral centers. However, a notable challenge in this area is the inherent tendency of the electron-rich, planar thienopyridine core to coordinate with and potentially disrupt chiral reagents used in synthesis. researchgate.net This very property, while a hurdle for certain synthetic steps, underscores its potential as a coordinating ligand.
To function as a chiral ligand, the this compound structure would require modification to introduce chirality. This could be achieved through several hypothetical strategies, as outlined in the table below.
| Strategy for Introducing Chirality | Potential Impact on Catalysis |
| Introduction of a chiral substituent | A chiral group attached at a non-coordinating position of the thieno[2,3-b]pyridine ring could create a chiral environment around the metal center. |
| Formation of a chiral center on the backbone | Synthesis of derivatives with a chiral center directly on the pyridine or thiophene ring could lead to highly effective stereochemical control. |
| Use in combination with a chiral auxiliary | The compound could be part of a larger ligand system where chirality is provided by an auxiliary group that binds to the primary ligand. |
The successful implementation of such strategies could lead to novel chiral thieno[2,3-b]pyridine-based ligands for a range of asymmetric transformations.
Formation of Coordination Complexes with Transition Metals
The pyridine nitrogen and the carbonyl oxygen of the ester group in this compound provide two potential sites for coordination with transition metals, allowing it to act as a bidentate ligand. Transition metal complexes involving pyridine and its derivatives are exceptionally common and have diverse applications, including in catalysis. wikipedia.orgacs.org
The coordination behavior of related heterocyclic systems supports the potential for thieno[2,3-b]pyridines to form stable complexes. For instance, N-(2-pyridyl)-3-thienylalkyl-carboxamide, a non-fused system containing both thiophene and pyridine rings, forms bidentate complexes with Zn(II), Cu(II), and Co(II) through the pyridine nitrogen and the carbonyl oxygen. nih.gov Similarly, an isomeric fused system, 2,3-bis(2-pyridyl)thieno[3,4-b]pyrazine, has been shown to act as an effective bridging ligand for Ruthenium(II) complexes, demonstrating the ability of thieno-fused heterocyclic systems to participate in complex formation. rsc.org
The potential coordination modes of this compound are detailed below.
| Potential Coordination Sites | Metal Ion | Anticipated Complex Geometry |
| Pyridine Nitrogen, Carbonyl Oxygen | Ru(II), Co(II), Cu(II), Zn(II) | Octahedral, Tetrahedral |
| Pyridine Nitrogen (monodentate) | Various Transition Metals | Dependent on other ligands |
| Thiophene Sulfur (less common) | Soft Metals (e.g., Pd, Pt) | May lead to bridging complexes |
The formation of such coordination complexes is a critical first step toward their use in materials science, for example, in the development of novel photoluminescent materials or as precursors for catalytic applications. The inherent electronic properties of the thieno[2,3-b]pyridine ring system could influence the electronic and steric environment of the metal center, thereby tuning its reactivity and catalytic performance.
Q & A
Basic Question: What are the common synthetic routes for preparing methyl thieno[2,3-b]pyridine-5-carboxylate derivatives?
Answer:
A widely used method involves nucleophilic substitution at the 2-position of the thieno[2,3-b]pyridine scaffold. For example, ethyl 2-chloro-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate (1) can undergo substitution with phenols, thiophenols, or salicylaldehyde derivatives under basic conditions to yield derivatives with aryloxo or arylthio substituents . Reaction conditions typically require anhydrous solvents (e.g., DMF) and elevated temperatures (60–80°C). Structural confirmation relies on -NMR, -NMR, and HRMS data .
Basic Question: How are structural elucidation and purity of this compound derivatives validated?
Answer:
Key techniques include:
- NMR Spectroscopy : - and -NMR identify substituent patterns and regiochemistry. DEPT and 2D NMR (e.g., COSY, HSQC) resolve complex splitting and confirm scaffold connectivity .
- HRMS : High-resolution mass spectrometry verifies molecular formula and purity (>95%) .
- Elemental Analysis : Combustion analysis (C, H, N) ensures stoichiometric accuracy, with deviations <0.4% indicating acceptable purity .
Advanced Question: How can synthetic routes be optimized to enhance yield and selectivity for 2-substituted derivatives?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve solubility of aromatic nucleophiles, as seen in microwave-assisted syntheses of thieno[2,3-b]pyridines .
- Catalysis : Sodium ethoxide promotes efficient one-pot reactions between thiol precursors and α-halo carbonyl compounds, reducing side-product formation .
- Temperature Control : Reactions at 130°C under microwave irradiation accelerate kinetics, achieving yields of 58–96% for similar scaffolds .
Advanced Question: What methodologies are used to evaluate the cytotoxicity of this compound derivatives against multidrug-resistant (MDR) cancer cells?
Answer:
- Cell Lines : CCRF-CEM (sensitive leukemia) and CEM/ADR5000 (MDR leukemia) are standard models for comparing drug resistance profiles .
- Dose-Response Assays : Compounds are tested at concentrations ranging from 0.1–100 µM. IC values are calculated using nonlinear regression (e.g., GraphPad Prism). For example, derivative 3b showed IC values of 2.58 µM (CCRF-CEM) and 4.49 µM (CEM/ADR5000), indicating partial retention of efficacy in MDR cells .
- Mechanistic Studies : Flow cytometry (apoptosis assays) and Western blotting (e.g., P-glycoprotein inhibition) further elucidate resistance mechanisms .
Advanced Question: How do substituents at the 2- and 7-positions influence biological activity in thieno[2,3-b]pyridine derivatives?
Answer:
- 2-Position : Aryloxo groups (e.g., 3b ) enhance cytotoxicity, likely due to increased π-stacking with DNA or kinase targets. Substitution with electron-withdrawing groups (e.g., nitro) may improve metabolic stability .
- 7-Position : Cyclopropyl substituents (e.g., 3a–e ) reduce steric hindrance, facilitating target binding. Methyl or ethyl esters at the 5-position improve solubility without compromising activity .
Advanced Question: What analytical challenges arise in characterizing novel thieno[2,3-b]pyridine derivatives, and how are they resolved?
Answer:
- Regioisomer Discrimination : Similar -NMR shifts for adjacent substituents can cause ambiguity. 2D NOESY or X-ray crystallography (if crystals are obtainable) resolve positional isomers .
- Metabolite Identification : LC-MS/MS with exact mass matching (e.g., m/z 398.1226 for ethyl derivatives) distinguishes parent compounds from degradation products .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of thieno[2,3-b]pyridine-based kinase inhibitors?
Answer:
- Core Modifications : Introducing a 3-amino group (e.g., LY2119620 ) enhances allosteric modulation of receptors like M2/M4, as shown by binding affinity assays .
- Side Chain Optimization : Piperazine or trifluoromethyl groups at the 6-position improve selectivity for kinases such as LIMK1, validated via molecular docking and enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
